molecular formula C9H12N2OS B5532169 N-(2-thienylmethylene)-4-morpholinamine CAS No. 31350-12-6

N-(2-thienylmethylene)-4-morpholinamine

Cat. No.: B5532169
CAS No.: 31350-12-6
M. Wt: 196.27 g/mol
InChI Key: DXLHCIZOUWVKKS-CSKARUKUSA-N
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Description

N-(2-thienylmethylene)-4-morpholinamine: is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is derived from the condensation of 2-thiophenecarboxaldehyde and 4-morpholineamine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-thienylmethylene)-4-morpholinamine typically involves the condensation reaction between 2-thiophenecarboxaldehyde and 4-morpholineamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-thienylmethylene)-4-morpholinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-thiophenecarboxaldehyde and 4-morpholineamine.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

Chemistry: N-(2-thienylmethylene)-4-morpholinamine is used as a ligand in coordination chemistry to form metal complexes

Biology and Medicine: The compound has shown potential as an antimicrobial agent. Its derivatives are being investigated for their ability to inhibit the growth of various bacterial and fungal strains.

Industry: In materials science, this compound is explored for its use in the development of conducting polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-thienylmethylene)-4-morpholinamine in biological systems involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The thiophene ring and the morpholine moiety play crucial roles in binding to the target sites on the microbial cells.

Comparison with Similar Compounds

  • N-(2-thienylmethylene)-4-methylaniline
  • N-(2-thienylmethylene)-4-aminophenol
  • N-(2-thienylmethylene)-4-aminobenzamide

Comparison: N-(2-thienylmethylene)-4-morpholinamine is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties compared to other similar Schiff bases. The morpholine ring enhances the compound’s solubility and stability, making it more suitable for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-N-morpholin-4-yl-1-thiophen-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-2-9(13-7-1)8-10-11-3-5-12-6-4-11/h1-2,7-8H,3-6H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLHCIZOUWVKKS-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31350-12-6
Record name N-(2-THIENYLMETHYLENE)-4-MORPHOLINAMINE
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